1-(6-Azidohexyl)-azetidine
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Overview
Description
1-(6-Azidohexyl)-azetidine is an organic compound that features an azide group attached to a hexyl chain, which is further connected to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the azide group makes this compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-azetidine typically involves the reaction of 6-azidohexylamine with azetidine. The process can be carried out under mild conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction may require a catalyst such as triethylamine to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Azidohexyl)-azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.
Lithium Aluminum Hydride: Used for the reduction of the azide group.
Triethylamine: Used as a catalyst in substitution reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
1-(6-Azidohexyl)-azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Applied in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-azetidine involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. The azetidine ring provides structural stability and can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione
- 6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside
- γ-[(6-Azidohexyl)-imido]-ATP
Uniqueness
1-(6-Azidohexyl)-azetidine is unique due to its combination of an azide group and an azetidine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The azide group offers high reactivity for cycloaddition and substitution reactions, while the azetidine ring provides structural integrity and potential for hydrogen bonding.
Properties
Molecular Formula |
C9H18N4 |
---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-(6-azidohexyl)azetidine |
InChI |
InChI=1S/C9H18N4/c10-12-11-6-3-1-2-4-7-13-8-5-9-13/h1-9H2 |
InChI Key |
DBHSEJMRKAYCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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